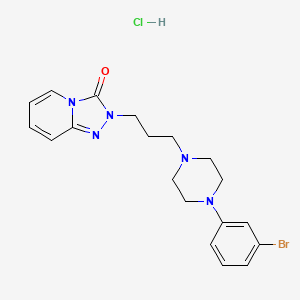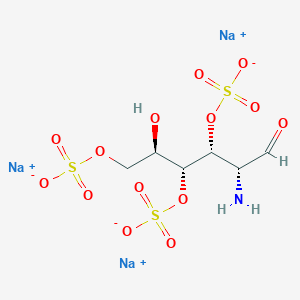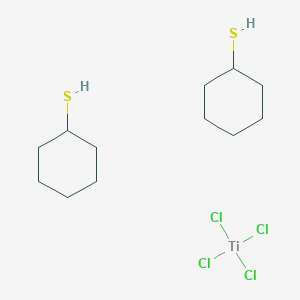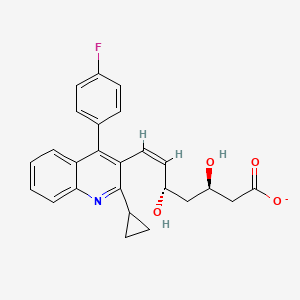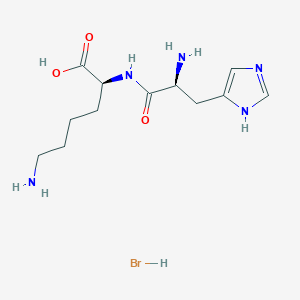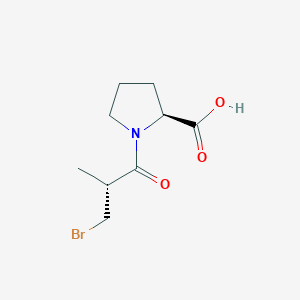
rac-(4E,6E)-5-Dehydroxy Rosuvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4E,6E)-5-Dehydroxy Rosuvastatin: is a synthetic derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood This compound is characterized by the absence of a hydroxyl group at the 5th position, which differentiates it from its parent compound, Rosuvastatin
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the heptenoic acid backbone through a series of aldol condensations and Wittig reactions.
Introduction of functional groups: The fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.
Dehydroxylation: The hydroxyl group at the 5th position is removed using specific reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions: rac-(4E,6E)-5-Dehydroxy Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac-(4E,6E)-5-Dehydroxy Rosuvastatin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its cholesterol-lowering properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase, similar to its parent compound Rosuvastatin. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis.
類似化合物との比較
Rosuvastatin: The parent compound, known for its potent cholesterol-lowering effects.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin derived from a fungal metabolite with a distinct structure and pharmacokinetic profile.
Uniqueness: rac-(4E,6E)-5-Dehydroxy Rosuvastatin is unique due to the absence of the hydroxyl group at the 5th position, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can influence its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile.
特性
CAS番号 |
1346606-44-7 |
|---|---|
分子式 |
C₂₂H₂₆FN₃O₅S |
分子量 |
463.52 |
同義語 |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
